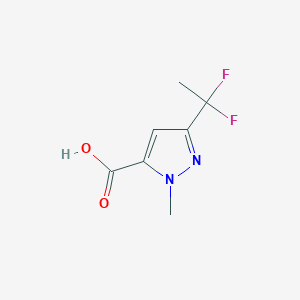

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative characterized by a 1,1-difluoroethyl substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. Pyrazole carboxylic acids are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their ability to modulate electronic and steric properties, enhancing bioavailability and target binding. The difluoroethyl group introduces strong electronegativity and metabolic stability, making this compound distinct among its analogs .

Properties

IUPAC Name |

5-(1,1-difluoroethyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-7(8,9)5-3-4(6(12)13)11(2)10-5/h3H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPMJADQNKTEIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C(=C1)C(=O)O)C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Alkyl Difluoroacetoacetate Intermediates

The synthesis begins with Claisen condensation of alkyl difluoroacetate esters (e.g., ethyl 2,2-difluorobutyrate) with trialkyl orthoformates in acetyl anhydride. This generates alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate intermediates. For 3-(1,1-difluoroethyl) derivatives, substituting ethyl 2,2-difluoropropionate with bulkier difluoroethyl precursors ensures proper regiochemical control.

Reaction conditions:

Acidification via In Situ Carbonic Acid

The sodium enolate of the difluoroacetoacetate is acidified using carbonic acid generated by introducing CO₂ gas into aqueous reaction mixtures. Maintaining a pressure of 0.1–2 kg/cm² for 1–3 hours achieves a pH of 5–7, precipitating sodium bicarbonate. This step avoids strong mineral acids, reducing equipment corrosion and simplifying waste management.

Cyclization with Methyl Hydrazine

The alkoxymethylene intermediate undergoes cyclization with methyl hydrazine in a biphasic system (toluene/water) using weak bases (NaHCO₃, K₂CO₃) at –10°C to 0°C. Weak bases suppress the formation of regioisomeric by-products (e.g., 5-difluoroethyl isomers), achieving >95% regioselectivity.

Palladium-Catalyzed Carbointercalation Strategy

Catalytic Carboxylation

A novel method employs palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) with phosphine ligands (xantphos, BINAP) to mediate the reaction of difluoro-chloromethane, CO, and methyl hydrazine. Sodium formate acts as a reducing agent, forming a pyrazole carboxylate intermediate. While optimized for difluoromethyl analogs, substituting difluoro-chloroethane may adapt this route for difluoroethyl targets.

Halogenation and Ring Closure

The intermediate undergoes halogenation (e.g., NCS or NBS) followed by cyclization with propiolic acid under basic conditions. This method avoids traditional Claisen steps but requires stringent control of palladium ligand ratios to prevent catalyst deactivation.

Comparative Analysis of Synthetic Methods

Microwave-assisted synthesis, though less explored for this specific compound, demonstrates potential in accelerating cyclization steps. For example, heating at 90°C for 10 minutes with DIEA in NMP achieves 70% yield in pyrazole ring formation.

Challenges in Isolation and Purification

Aqueous Solubility of Carboxylic Acid

The free carboxylic acid exhibits high water solubility, complicating isolation via extraction. Patents recommend salt formation (e.g., sodium or potassium salts) followed by acidification with HCl to precipitate the product. Alternative approaches use mixed solvents (toluene/petroleum ether) for crystallization, achieving >99% purity.

By-Product Management

Regioisomeric by-products (e.g., 5-difluoroethyl isomers) are minimized by:

Industrial-Scale Adaptations

Continuous Flow Reactors

Recent patents highlight transitioning batch Claisen reactions to continuous flow systems, reducing reaction times from hours to minutes. Gas-liquid flow reactors enhance CO₂ absorption during acidification, improving throughput.

Solvent Recycling

Toluene and ethyl acetate are recovered via distillation, with >90% reuse rates reported in pilot plants. Sodium bicarbonate by-products are filtered and repurposed for neutralization steps.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The pyrazole ring can be reduced to form different derivatives.

Substitution: The difluoroethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

Reduction Products: Reduced pyrazole derivatives.

Substitution Products: New fluorinated compounds with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the development of anti-inflammatory and anti-cancer drugs.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyrazole derivatives, including this compound, and their effects on cancer cell lines. The results indicated that certain modifications to the pyrazole ring enhanced cytotoxicity against specific cancer types, demonstrating the potential of this compound in targeted cancer therapy .

Agrochemicals

The compound's fluorinated structure may provide enhanced stability and efficacy as a pesticide or herbicide. Fluorinated compounds often exhibit improved bioactivity and environmental persistence.

Case Study: Herbicidal Activity

Research conducted by agricultural chemists evaluated the herbicidal properties of several fluorinated pyrazole derivatives. The findings suggested that this compound showed significant herbicidal activity against common weeds, making it a candidate for further development as an agricultural chemical .

Materials Science

In materials science, this compound can be utilized in the synthesis of novel polymers or as a building block for functional materials due to its unique chemical structure.

Data Table: Comparison of Applications

Mechanism of Action

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be compared to other fluorinated pyrazole derivatives, such as 3-(1-fluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid and 3-(1,1,1-trifluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid. These compounds share structural similarities but differ in the degree of fluorination, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its balanced fluorination, which provides a combination of stability and reactivity.

Comparison with Similar Compounds

Key Compounds:

3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid Molecular Formula: C₁₁H₉FN₂O₂ Molecular Weight: 220.20 Features: A fluorophenyl group at the 3-position enhances π-π stacking interactions in receptor binding.

1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS: 1004643-64-4 Molecular Weight: 176.12 Features: The difluoromethyl group at the 1-position provides electronegativity but lacks the steric bulk of the difluoroethyl group.

3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

- Molecular Weight : 236.65

- Features : Chlorine substitution increases lipophilicity (ClogP ~2.5) compared to fluorine analogs, favoring membrane permeability but posing risks of bioaccumulation .

Physicochemical Properties

*Estimated using ChemAxon software.

Biological Activity

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C6H6F2N2O2

- Molecular Weight : 176.12 g/mol

- CAS Number : 1621-91-6

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in modulating the integrated stress response (ISR). It has been evaluated for its potential therapeutic applications in various diseases related to cellular stress responses.

The primary mechanism through which this compound exerts its effects involves modulation of the ISR pathway. This pathway is critical for cellular adaptation to stress and has implications in cancer therapy and neurodegenerative diseases. In vitro assays have demonstrated that this compound can influence the expression of key proteins involved in the ISR, such as ATF4, with an effective concentration (EC) value of less than 50 nM in specific assays .

Antifungal Activity

A notable aspect of this compound is its antifungal properties. Studies have shown that derivatives of pyrazole compounds, including those similar to this compound, exhibit considerable antifungal activity against various phytopathogenic fungi. For instance, a related compound demonstrated higher antifungal activity than the widely used fungicide boscalid .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been crucial in understanding the efficacy of pyrazole derivatives. The presence of difluoromethyl groups enhances the bioactivity by improving binding affinity to target enzymes involved in fungal metabolism. The molecular docking studies suggest that these compounds can effectively interact with specific amino acids in target proteins, facilitating their antifungal action .

Case Study 1: Antifungal Efficacy

In a comparative study involving various pyrazole derivatives, this compound was tested against seven different strains of phytopathogenic fungi. The results indicated that this compound exhibited superior antifungal activity compared to traditional agents, showcasing its potential as a novel fungicide .

Case Study 2: Integrated Stress Response Modulation

A study focused on the modulation of the ISR pathway revealed that treatment with this compound led to significant changes in the expression levels of stress-related genes in cultured cells. The findings suggest that it could be beneficial in therapeutic strategies aimed at diseases characterized by dysregulated stress responses .

Table 1: Biological Activity Summary

Table 2: Comparative Efficacy Against Fungi

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 1,1-difluoroethyl group into pyrazole-carboxylic acid derivatives?

- Methodological Answer : The 1,1-difluoroethyl group can be introduced via nucleophilic substitution or cross-coupling reactions. For example, palladium-catalyzed coupling of 1,1-difluoroethyl halides with pyrazole intermediates under anhydrous conditions (e.g., DMF or THF at 50–80°C) is effective. Regioselectivity is controlled by steric and electronic factors, with nitrogen protection (e.g., methyl groups at N1) minimizing side reactions . Reverse-phase HPLC or silica gel chromatography (ethyl acetate/hexane gradients) is recommended for purification due to the compound’s polarity .

Q. How should spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the pyrazole proton (δ ~8.2 ppm, singlet) and methyl groups (δ ~2.5–3.5 ppm). The 1,1-difluoroethyl group shows a triplet (²JHF ~25 Hz) near δ 1.8 ppm .

- IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹). Difluoroethyl C-F stretches appear at 1100–1250 cm⁻¹ .

- MS : Molecular ion [M+H]⁺ should match the calculated molecular weight (e.g., 220.15 g/mol). Fragmentation patterns confirm substituent stability .

Q. What chromatographic methods optimize purity assessment of this compound?

- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for analytical purity. For preparative isolation, silica gel chromatography with ethyl acetate/hexane (3:7 to 1:1 gradient) resolves polar impurities. Monitor by TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,1-difluoroethyl group influence the compound’s reactivity and acidity?

- Methodological Answer :

- Acidity : The electron-withdrawing difluoroethyl group increases carboxylic acid acidity (pKa ~2.5–3.5 vs. ~4.5 for non-fluorinated analogs). Measure via potentiometric titration in aqueous methanol .

- Reactivity : Fluorine’s inductive effect enhances electrophilicity at the pyrazole C5 position, favoring nucleophilic substitutions (e.g., amide coupling). Computational DFT studies (B3LYP/6-311+G(d,p)) predict charge distribution and reaction sites .

Q. What strategies mitigate competing side reactions during alkylation of pyrazole intermediates?

- Methodological Answer :

- Protection : Temporarily protect the carboxylic acid as a methyl ester using SOCl₂/MeOH to prevent unwanted ester hydrolysis during alkylation .

- Temperature Control : Maintain reactions at 0–25°C to suppress thermal decomposition.

- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to avoid β-hydride elimination .

Q. How can computational modeling predict metabolic stability or binding affinity in biological studies?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 for metabolism). The difluoroethyl group’s hydrophobicity may enhance membrane permeability .

- ADME Prediction : Tools like SwissADME estimate logP (~1.8) and solubility (~2.1 mg/mL), critical for in vivo studies .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points for similar pyrazole-carboxylic acids?

- Methodological Answer :

- Purity Verification : Re-measure melting points after recrystallization (e.g., from ethanol/water) and compare with HPLC purity (>98%).

- Polymorphism Screening : Perform X-ray crystallography to identify crystal forms. For example, reports mp 150–152°C for a related compound, but solvent-dependent polymorphism may cause variations .

Hypothetical Physicochemical Properties (Based on Analog Data)

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 220.15 g/mol | Calculated |

| Melting Point | 148–152°C | |

| Solubility | DMSO >50 mg/mL; H₂O <1 mg/mL | |

| logP | ~1.8 (predicted) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.